molecular formula C10H16 B14297590 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene CAS No. 125909-70-8

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene

Cat. No.: B14297590
CAS No.: 125909-70-8
M. Wt: 136.23 g/mol
InChI Key: JWYIMGQSFPZVKV-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene is an organic compound belonging to the class of cycloalkenes. It is characterized by a six-membered ring with two double bonds (diene) and three alkyl substituents: an ethyl group at position 3 and two methyl groups at positions 1 and 2. This compound is of interest due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. For instance, the reaction of 1,3-butadiene with an appropriate dienophile under controlled conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as transition metal complexes can facilitate the cyclization and functionalization of linear precursors to form the cyclohexene ring. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can yield the corresponding cyclohexane derivative.

    Substitution: Electrophilic substitution reactions can occur at the alkyl-substituted positions, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, osmium tetroxide

    Reduction: Hydrogen gas, Pd/C catalyst

    Substitution: Halogens (e.g., Br2, Cl2), alkyl halides

Major Products

    Oxidation: Epoxides, diols

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated or alkylated cyclohexenes

Scientific Research Applications

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of dienes and the mechanisms of cycloaddition reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

    Medicine: Derivatives of this compound may exhibit pharmacological properties, making it a potential lead compound for drug development.

    Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene in chemical reactions involves the interaction of its double bonds with electrophiles or nucleophiles. The conjugated diene system allows for resonance stabilization of intermediates, facilitating reactions such as electrophilic addition and cycloaddition. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylcyclohexa-1,4-diene
  • 3-Methyl-1,2-dimethylcyclohexa-1,4-diene
  • 1,4-Dimethylcyclohexa-1,3-diene

Uniqueness

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene is unique due to the presence of an ethyl group at position 3, which influences its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can lead to different reaction outcomes and applications.

Properties

CAS No.

125909-70-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-ethyl-1,2-dimethylcyclohexa-1,4-diene

InChI

InChI=1S/C10H16/c1-4-10-7-5-6-8(2)9(10)3/h5,7,10H,4,6H2,1-3H3

InChI Key

JWYIMGQSFPZVKV-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CCC(=C1C)C

Origin of Product

United States

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